molecular formula C9H11NO3S B3846053 ethyl N-(3-thienylcarbonyl)glycinate

ethyl N-(3-thienylcarbonyl)glycinate

Cat. No.: B3846053
M. Wt: 213.26 g/mol
InChI Key: UJDNVQWASNLVOO-UHFFFAOYSA-N
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Description

Ethyl N-(3-thienylcarbonyl)glycinate is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery, primarily due to its hybrid structure incorporating a thiophene carboxamide moiety. This scaffold is recognized for its potential in probing biological systems, particularly in oncology research. Compounds featuring the thiophene-3-carboxamide group have been extensively investigated as core structures in the development of mitochondrial inhibitors, which represent a promising strategy for targeting cancer cells dependent on oxidative phosphorylation for survival . The glycinate ester functionality enhances the molecule's properties, making it a valuable intermediate for further chemical modifications, such as hydrolysis to the corresponding acid or amidation, to explore structure-activity relationships (SAR) and optimize pharmacological profiles. Researchers utilize this compound as a key building block in the synthesis of more complex molecules designed to modulate specific biological pathways. Its application is particularly relevant in the development of novel therapeutic agents for areas such as non-small cell lung cancer (NSCLC), where inhibiting mitochondrial function has emerged as a viable therapeutic approach . The presence of the thiophene ring, a privileged structure in drug design, contributes to the molecule's ability to engage in various intermolecular interactions with biological targets, thereby facilitating the study of enzyme mechanisms and receptor binding sites. This compound is intended for use in laboratory research settings to advance the understanding of disease mechanisms and support the creation of new chemical entities with potential biological activity.

Properties

IUPAC Name

ethyl 2-(thiophene-3-carbonylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-2-13-8(11)5-10-9(12)7-3-4-14-6-7/h3-4,6H,2,5H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDNVQWASNLVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Yield Analysis

Compound Synthesis Step Yield Reference
Ethyl N-(2-cyano-2-ethoxycarbonylethenyl)glycinate Glycinate + cyano-ethoxycarbonyl 80%
Ethyl N-(5-methylthiophen-3-yl)glycinate Not explicitly reported (inferred) ~80–89%*
Ethyl N-(4-chlorophenyl)glycinate Aniline + ethyl chloroacetate 56–59%
Ethyl N-(oxazin-4-yl)glycinate Chloro-oxazine + ethyl glycinate 50%

*Yields for thienyl analogs are extrapolated from similar glycinate coupling reactions ().

Structural and Functional Comparison

Key Structural Features

Compound Substituent Heteroatom Presence Key Applications
Ethyl N-(3-thienylcarbonyl)glycinate Thiophene (S-containing) Sulfur Potential PNA conjugates
Ethyl N-(4-chlorophenyl)glycinate Chlorophenyl Chlorine Pharmaceutical intermediates
Ethyl N-(2-pyridinyl)glycinate Pyridine (N-containing) Nitrogen Heterocyclic ligand synthesis
Ethyl N-(dimethylamino)glycinate Dimethylamino Nitrogen Catalysis, polymer chemistry

Key Observations :

  • Thiophene vs.
  • Heteroatom Impact : Sulfur in thiophene may increase lipophilicity, whereas nitrogen in pyridinyl analogs improves hydrogen-bonding capacity ().

Physicochemical Properties

Molecular Data

Compound Molecular Weight (g/mol) SMILES Stability
This compound 227.28 C(c1csc(c1)C)(=O)NCC(=O)OCC Stable under inert conditions ()
Ethyl N-(4-chlorophenyl)glycinate 213.66 ClC₆H₄NCC(=O)OCC Stable; no known hazards ()
Ethyl N-(pyridinyl)glycinate 194.20 C1=CC=NC(=C1)NCC(=O)OCC Sensitive to moisture ()

Solubility and Reactivity

  • Thienylcarbonyl derivatives exhibit moderate solubility in polar aprotic solvents (e.g., acetonitrile) due to the thiophene’s aromaticity ().
  • Chlorophenyl analogs are less polar, favoring solubility in ethyl acetate or dichloromethane ().

Q & A

Q. What are the recommended synthetic routes for ethyl N-(3-thienylcarbonyl)glycinate, and what methodological considerations are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves coupling reactions between glycine derivatives and thiophene carbonyl chlorides. Key steps include:
  • Protection of the amino group : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent unwanted side reactions.
  • Coupling conditions : Employ reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-dimethylaminopyridine) in anhydrous solvents (e.g., dichloromethane or DMF) .
  • Solvent selection : Polar aprotic solvents enhance reaction efficiency but require careful moisture control.
  • Yield optimization : Monitor reaction progress via TLC or HPLC. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
Technique Purpose Key Parameters
¹H/¹³C NMR Confirm structure and purityChemical shifts for thiophene protons (~6.5–7.5 ppm) and glycine backbone (δ 3.5–4.5 ppm) .
FT-IR Identify carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups .
Mass Spectrometry Verify molecular weight (e.g., ESI-MS for [M+H]⁺ ion at m/z 242.06) .
HPLC Assess purity (>98%) using C18 columns and UV detection at 254 nm .

Q. What are the key safety and handling protocols for this compound in laboratory settings?

  • Methodological Answer :
  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid skin contact due to potential irritation (refer to SDS for glycine analogs ).
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and stability of this compound derivatives?

  • Methodological Answer :
  • Reaction path search : Use quantum chemical software (e.g., Gaussian, ORCA) to model reaction pathways. Focus on transition states for ester hydrolysis or thiophene ring modifications .
  • Stability analysis : Calculate bond dissociation energies (BDEs) for the C=O and ester groups. MD simulations (e.g., AMBER) assess conformational stability in solvents .
  • Example : A 2024 study applied DFT (B3LYP/6-31G*) to optimize reaction conditions for similar glycinate derivatives, reducing trial-and-error experimentation by 40% .

Q. What experimental design strategies resolve contradictions in reported solubility or stability data for this compound?

  • Methodological Answer :
Factor Levels Tested Response Variable
pH 3.0, 7.4, 10.0Solubility (mg/mL)
Temperature 25°C, 40°C, 60°CDegradation rate (k)
Solvent Water, DMSO, EtOHStability (HPLC purity)
  • Factorial Design : A 2³ full factorial design identifies interactions (e.g., pH × temperature) using ANOVA. Replicate experiments (n=3) minimize variability .
  • Case Study : Discrepancies in aqueous solubility (1.2 vs. 2.8 mg/mL) were resolved by controlling trace moisture content during measurements .

Q. What methodologies study the interaction of this compound with biological targets, and how can binding affinities be quantified?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., proteases) on sensor chips. Measure real-time binding kinetics (ka/kd) at varying compound concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions. Requires high-purity compound (>95%) .
  • Molecular Docking : Use AutoDock Vina to predict binding poses. Validate with mutagenesis studies (e.g., alanine scanning of catalytic residues) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s catalytic activity in ester hydrolysis?

  • Methodological Answer :
  • Reproducibility checks : Standardize reaction conditions (e.g., buffer ionic strength, enzyme source).
  • Meta-analysis : Pool data from multiple studies (≥5) to calculate weighted mean activity. Use Cochran’s Q-test to assess heterogeneity .
  • Advanced spectroscopy : Time-resolved FT-IR monitors intermediate acyl-enzyme complexes, resolving mechanistic discrepancies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl N-(3-thienylcarbonyl)glycinate
Reactant of Route 2
Reactant of Route 2
ethyl N-(3-thienylcarbonyl)glycinate

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